1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a pyrimidine core substituted with ethoxy and methyl groups at positions 6 and 2, respectively. The pyrimidine is linked via an amino group to a phenyl ring, which is further connected to a urea moiety. The urea’s second aryl group is a 3-(trifluoromethyl)phenyl, a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrophobic interactions .
Properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O2/c1-3-31-19-12-18(25-13(2)26-19)27-15-7-9-16(10-8-15)28-20(30)29-17-6-4-5-14(11-17)21(22,23)24/h4-12H,3H2,1-2H3,(H,25,26,27)(H2,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYTHGSFJGNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with a molecular formula that suggests significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, which has been the focus of recent research.
Molecular Structure and Properties
The compound features a phenyl group attached to a urea functional group, which is further substituted with an ethoxy-2-methylpyrimidine moiety and a trifluoromethyl phenyl group. This configuration not only enhances its metabolic stability but also increases its binding affinity to biological targets compared to similar compounds with different halogen substitutions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N3O2 |
| Molecular Weight | 442.5 g/mol |
| Key Functional Groups | Urea, Pyrimidine, Trifluoromethyl |
The biological activity of this compound primarily involves its role as a potential inhibitor of specific enzymes and receptors, particularly kinases involved in various signaling pathways. It is hypothesized to bind selectively to the active sites of these proteins, thereby modulating their activity and influencing cellular processes.
Inhibition Studies
Research indicates that this compound may act as a selective kinase inhibitor. For instance, studies have shown that similar compounds exhibit IC50 values in the low nanomolar range against specific receptor tyrosine kinases (RTKs), suggesting that this compound could share similar potency.
Case Studies and Research Findings
- Kinase Inhibition : A study examining small molecule kinase inhibitors highlighted that compounds structurally related to this compound showed significant inhibition against various kinases, including EGFR and others involved in cancer progression .
- Cellular Assays : In vitro assays conducted on human cancer cell lines demonstrated that compounds with similar structural motifs exhibited anti-proliferative effects, indicating potential therapeutic applications in oncology .
- Selectivity Profile : Comparative studies have indicated that the presence of the trifluoromethyl group enhances selectivity towards certain biological targets while reducing off-target effects, which is crucial for minimizing side effects in therapeutic applications .
Potential Applications
Given its biological activity, this compound is being investigated for:
Comparison with Similar Compounds
Research Findings and Implications
- Trifluoromethylphenyl Group : Consistently improves binding affinity across analogs via hydrophobic and π-π interactions .
- Pyrimidine vs. Thiazole : Pyrimidine cores generally exhibit better metabolic stability and kinase selectivity compared to thiazoles .
- Synthetic Challenges : Morpholine and piperazine substituents (, e) reduce yields due to steric hindrance or side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
